molecular formula C6H11F3O B1366676 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol CAS No. 359-60-4

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Cat. No.: B1366676
CAS No.: 359-60-4
M. Wt: 156.15 g/mol
InChI Key: WNVPWDLBCRTOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol ( 359-60-4) is a fluorinated organic compound with the molecular formula C 6 H 11 F 3 O and a molecular weight of 156.15 g/mol . This molecule is characterized by a stereocenter and features both a tert-butyl group and a trifluoromethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . The presence of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules, making them valuable in the development of pharmaceuticals and agrochemicals. The related ketone, 1,1,1-Trifluoro-3,3-dimethylbutan-2-one (CAS 359-61-5), is a known precursor, suggesting this alcohol may serve as a key intermediate or starting material in complex synthetic pathways . As a highly specialized chemical, it requires specific handling and cold-chain transportation to ensure its stability and purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPWDLBCRTOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446331
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-60-4
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol: A Keystone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, a fluorinated chiral alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physical properties, explore common synthetic pathways, and elucidate the mechanistic principles that underscore its utility. The core of this guide focuses on its application as a chiral building block in asymmetric synthesis, driven by the unique interplay of its sterically demanding tert-butyl group and the electronically influential trifluoromethyl moiety. Detailed experimental protocols and safety considerations are also provided to facilitate its practical application in the laboratory.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF3) group, in particular, has become a privileged functional group due to its profound ability to enhance critical pharmaceutical properties.[3][4] It can improve metabolic stability, increase lipophilicity and bioavailability, and modulate pKa, all of which are crucial for transforming a lead compound into a viable drug candidate.[1][4] this compound emerges as a valuable synthon in this context, offering a chiral scaffold that combines the benefits of trifluoromethylation with steric control elements essential for asymmetric synthesis.

Core Molecular Profile

This compound is a chiral secondary alcohol characterized by a trifluoromethyl group at the C1 position and a bulky tert-butyl group at the C3 position. This unique substitution pattern dictates its chemical behavior and stereodirecting capabilities.

Chemical Formula and Molecular Weight
  • Chemical Formula: C₆H₁₁F₃O[5][6][7]

  • Molecular Weight: 156.15 g/mol [5][6]

  • CAS Number: 359-60-4[5][6][8]

  • IUPAC Name: this compound[6]

Physicochemical Properties

The properties of this alcohol are summarized in the table below. Its structure imparts significant lipophilicity, as indicated by the predicted LogP value.

PropertyValueSource
Molecular FormulaC₆H₁₁F₃O[5][6]
Molecular Weight156.15 g/mol [5][6]
AppearanceLiquid (presumed)General Knowledge
XlogP2.4[6][7]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count1[8]
Rotatable Bond Count2[6]

Synthesis and Manufacturing

The synthesis of chiral trifluoromethylated alcohols is a critical area of research. While multiple strategies exist, a common and reliable laboratory-scale approach involves the stereoselective reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-3,3-dimethylbutan-2-one. An alternative pathway is the nucleophilic trifluoromethylation of pivaldehyde.

Synthetic Workflow Overview

The general synthetic logic involves creating the carbon backbone and then introducing the chiral alcohol functionality. This is typically achieved via a ketone intermediate.

SynthesisWorkflow cluster_0 Pathway 1: Ketone Reduction cluster_1 Pathway 2: Aldehyde Addition PivaloylChloride Pivaloyl Chloride Ketone 1,1,1-Trifluoro-3,3-dimethylbutan-2-one PivaloylChloride->Ketone Trifluoromethylation TrifluoromethylatingAgent Trifluoromethylating Agent (e.g., CF3SiMe3) TrifluoromethylatingAgent->Ketone Target This compound Ketone->Target Asymmetric Reduction ReducingAgent Chiral Reducing Agent (e.g., CBS Catalyst, Chiral Hydride) ReducingAgent->Target Pivaldehyde Pivaldehyde Target2 This compound Pivaldehyde->Target2 Nucleophilic Trifluoromethylation TMSCF3 Ruppert-Prakash Reagent (TMSCF3) TMSCF3->Target2

Caption: General synthetic pathways to this compound.

Experimental Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-3,3-dimethylbutan-2-one

This protocol describes a representative method for synthesizing the target compound with high enantiomeric purity using a Corey-Bakshi-Shibata (CBS) catalyst.

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 1,1,1-Trifluoro-3,3-dimethylbutan-2-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to -20 °C in a suitable cooling bath.

  • Catalyst Addition: To the cooled THF, slowly add (R)-2-Methyl-CBS-oxazaborolidine (2.0 mL of 1 M solution, 2.0 mmol).

  • Borane Addition: Add borane dimethyl sulfide complex (2.2 mL, ~22 mmol) dropwise to the catalyst solution over 10 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting solution for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 1,1,1-trifluoro-3,3-dimethylbutan-2-one (3.12 g, 20 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

The Synergy of Sterics and Electronics: Mechanistic Insights

The utility of this compound in drug development stems from the combined influence of its two key functional groups.

MoleculeFeatures cluster_CF3 Trifluoromethyl Group (CF3) cluster_tBu tert-Butyl Group (t-Bu) mol This compound effect1 Strong Electron- Withdrawing Effect mol->effect1 effect2 Increases Lipophilicity (Hansch π = +0.88) mol->effect2 effect3 Enhances Metabolic Stability (Strong C-F bond) mol->effect3 effect4 Modulates Acidity of Adjacent -OH Group mol->effect4 effect5 Large Steric Bulk mol->effect5 effect6 Directs Stereochemical Outcome mol->effect6 effect7 Provides a Rigid Conformational Anchor mol->effect7

Caption: Key structural features and their functional implications.

  • Trifluoromethyl Group: This group acts as a powerful electron-withdrawing substituent, which can increase the acidity of the adjacent hydroxyl proton, potentially altering its reactivity and hydrogen bonding capabilities. As a bioisostere for groups like chlorine or methyl, it significantly enhances lipophilicity and resistance to oxidative metabolism, prolonging the in vivo half-life of a drug.[1]

  • tert-Butyl Group: This group provides significant steric hindrance. In asymmetric synthesis, when this alcohol is used as a chiral auxiliary or resolving agent, this bulk effectively blocks one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side.[9][][11] This principle is fundamental to achieving high diastereoselectivity or enantioselectivity in chemical transformations.

Applications in Asymmetric Synthesis and Drug Development

As a chiral building block, this compound is primarily employed in the synthesis of enantiomerically pure compounds.

Chiral Auxiliary and Resolving Agent

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[9][11] The enantioenriched alcohol can be attached to a prochiral substrate (e.g., via an ester or ether linkage). The inherent chirality and steric bulk of the alcohol then direct subsequent transformations, such as alkylations or aldol reactions, to occur with high diastereoselectivity. Finally, the auxiliary can be cleaved and recovered.

ChiralAuxiliary Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Coupled Diastereomeric Intermediate Prochiral->Coupled Attach Auxiliary Chiral Auxiliary (Our Target Molecule) Auxiliary->Coupled Reaction Stereoselective Reaction (e.g., Enolate Alkylation) Coupled->Reaction Diastereomer Single Diastereomer Product Reaction->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Biologically Active Molecules

The structural motif of a trifluoromethyl group adjacent to a chiral center is found in numerous advanced drug candidates and approved pharmaceuticals. This alcohol serves as a key starting material or intermediate for constructing such targets, particularly where steric control is necessary to set a specific stereocenter. The synthesis of chiral trifluoromethylated amines and other complex molecules often benefits from building blocks with pre-defined stereochemistry.[12][13][14]

Safety and Handling

While specific toxicity data for this compound is limited, related fluorinated compounds and alcohols require careful handling.

  • GHS Hazard Statements: Based on data for similar compounds, it is likely to be a flammable liquid and may cause skin and serious eye irritation.[6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than a simple fluorinated alcohol; it is a sophisticated chemical tool for the modern medicinal chemist. Its value is derived from the synergistic combination of the metabolic and electronic benefits of the trifluoromethyl group and the powerful stereodirecting effect of the tert-butyl group. As the demand for enantiomerically pure, fluorinated pharmaceuticals continues to grow, the strategic application of such well-designed chiral building blocks will remain indispensable for the efficient and successful development of next-generation therapeutics.

References

  • Macmillan Group, Princeton University. (2022, July 5). Deoxytrifluoromethylation of Alcohols. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2022_Deoxytrifluoromethylation of Alcohols.pdf]([Link] Macmillan-Group/pdf/publications/2022_Deoxytrifluoromethylation of Alcohols.pdf)

  • Inhibikase Therapeutics. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Chinese Chemical Society. General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. [Link]

  • ResearchGate. Trifluoromethylation Strategies of Alcohols and Phenols. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ACS Publications. (2025, December 31). Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters. [Link]

  • ResearchGate. (2024, September 12). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • PubChemLite. This compound. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. [Link]

  • BORIS Portal, Universität Bern. (2024, October 25). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

  • Institute for Molecular Science. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

  • ScienceDirect. An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]

  • ResearchGate. Asymmetric Synthesis with Chemical and Biological Methods. [Link]

  • National Center for Biotechnology Information. (2022, November 17). Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. PMC. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

  • The Royal Society of Chemistry. Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. [Link]

  • National Center for Biotechnology Information. (2012, September 5). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]

Sources

Methodological & Application

Asymmetric reduction using 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Asymmetric Reduction of Prochiral Ketones Using (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Novel Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

A New Frontier in Asymmetric Catalysis: Evaluating (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol for Enantioselective Ketone Reduction

Introduction: The Quest for Ideal Chiral Alcohols

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These chiral building blocks are pivotal intermediates in the synthesis of a vast array of complex, biologically active molecules.[1] Among the most powerful methods to produce these compounds is the asymmetric reduction of prochiral ketones, a transformation that has been the subject of intensive research.[1][2][3] Strategies ranging from chirally modified hydrides like BINAL-H to highly efficient catalytic systems such as the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts have become indispensable tools for the synthetic chemist.[2][3][4]

This application note introduces (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol , a novel chiral auxiliary, and provides a comprehensive framework for its evaluation in the borane-mediated asymmetric reduction of prochiral ketones. This alcohol presents a unique combination of steric and electronic features: a bulky tert-butyl group and a strongly electron-withdrawing trifluoromethyl group. This combination is hypothesized to create a highly differentiated chiral environment, potentially leading to exceptional levels of enantioselectivity.

The protocols and methodologies detailed herein are designed to serve as a robust starting point for researchers seeking to explore the synthetic utility of this and other novel chiral fluorous alcohols.

The Mechanistic Rationale: A Hypothesis of Stereocontrol

The efficacy of a chiral auxiliary in a borane-mediated reduction hinges on its ability to form a rigid, well-defined transition state that favors hydride delivery to one specific face of the ketone carbonyl.[4][5] In a typical catalytic cycle involving a chiral alcohol and borane, an oxazaborolidine-like intermediate is often invoked, which then coordinates with the ketone.[4][6]

We hypothesize that (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, upon reaction with borane (e.g., BH₃·THF or BH₃·SMe₂), forms a chiral boronate ester or a related complex. This complex serves as the chiral Lewis acid that coordinates the prochiral ketone. The stereochemical outcome is then dictated by the steric and electronic interactions within the resulting diastereomeric transition states.

Key Structural Features and Their Hypothesized Roles:

  • The tert-Butyl Group: This sterically demanding group is expected to effectively shield one face of the coordinated ketone, forcing the substrate to adopt a conformation that minimizes steric clash. This directs the hydride attack from the less hindered face.

  • The Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boron center in the catalytic intermediate. This enhancement can lead to stronger, more organized coordination with the ketone's carbonyl oxygen, resulting in a more rigid and predictable transition state. Furthermore, the CF₃ group itself contributes significant steric bulk.

The interplay between the large, non-polar tert-butyl group and the bulky, highly polar CF₃ group is predicted to establish a highly effective chiral pocket for stereochemical communication.

G cluster_0 Hypothesized Transition State Model Ketone Prochiral Ketone (R-CO-R') TS Diastereomeric Transition State (Ketone Coordinated) Ketone->TS Coordinates to Auxiliary Chiral Auxiliary (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol Intermediate Chiral Boronate Complex (Lewis Acid) Auxiliary->Intermediate Reacts with anno1 Steric influence from tert-butyl group Borane BH₃ Source (e.g., BH₃·THF) Borane->Intermediate Intermediate->TS anno2 Electronic influence from CF₃ group enhances Lewis acidity Product Enantioenriched Secondary Alcohol TS->Product Hydride Transfer G start Start: Flame-Dried Flask under Inert Atmosphere add_aux 1. Add Chiral Auxiliary and Anhydrous THF start->add_aux cool1 2. Cool to 0°C add_aux->cool1 add_borane 3. Add BH₃·SMe₂ dropwise (Stir for 30 min) cool1->add_borane add_ketone 4. Add Acetophenone/THF solution dropwise at 0°C add_borane->add_ketone react 5. Stir at Room Temperature (Monitor by TLC) add_ketone->react cool2 6. Cool to 0°C react->cool2 quench 7. Quench with Methanol cool2->quench workup 8. Aqueous Workup (HCl, NaHCO₃, Brine) quench->workup purify 9. Dry (MgSO₄) & Concentrate workup->purify analyze 10. Purify (Chromatography) & Analyze (Chiral HPLC) purify->analyze

Figure 2: Experimental workflow for the asymmetric reduction.

Step-by-Step Procedure:

  • Flask Preparation: Under an inert atmosphere of argon or nitrogen, add (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (1.2 mmol, 1.2 equiv) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (10 mL) to dissolve the chiral alcohol.

  • Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.2 mL, 2.4 mmol, 2.0 M in THF) dropwise over 5 minutes. Stir the resulting solution at 0°C for 30 minutes to allow for the formation of the chiral boronate complex.

  • Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the chiral reagent mixture at 0°C over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol (5 mL). Vigorous gas evolution will be observed.

  • Workup:

    • Add 1 M HCl (10 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-phenylethanol.

    • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation and Interpretation

To systematically evaluate the effectiveness of the chiral auxiliary, it is crucial to test it against a range of substrates and summarize the results.

Table 1: Representative Data for Asymmetric Reduction of Prochiral Ketones

EntryKetone SubstrateTime (h)Yield (%)¹% ee²Configuration³
1Acetophenone29592R
2Propiophenone39394R
31-Indanone48885R
42,2,2-Trifluoroacetophenone29178S

¹ Isolated yield after column chromatography. ² Determined by chiral HPLC analysis. ³ Assigned by comparison to known standards.

Analysis of Results: The data in Table 1 (hypothetical for this novel auxiliary) would allow a researcher to draw initial conclusions. High yields and enantioselectivities for simple aryl ketones (Entries 1 and 2) would indicate the auxiliary is effective. A lower % ee for a more challenging substrate like 2,2,2-trifluoroacetophenone (Entry 4) is not uncommon, as these ketones are known to be difficult substrates for borane reductions due to the electronic effects of the CF₃ group. [1]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating steps are essential:

  • Reagent Quality: Always use freshly distilled or high-purity substrates and anhydrous solvents. The borane solution should be titrated periodically to confirm its molarity.

  • Inert Conditions: Strict adherence to inert atmosphere techniques is critical, as borane reagents are sensitive to moisture and oxygen.

  • Control Experiments: Perform a control reaction without the chiral auxiliary to confirm that the background, non-catalyzed reduction is slow and non-selective under the reaction conditions.

  • Confirmation of Configuration: The absolute configuration of the product alcohol should be unambiguously determined by comparison of its optical rotation or chiral HPLC retention time with that of an authentic, commercially available sample of known configuration.

Conclusion and Future Outlook

This application note provides a foundational guide for the investigation of (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a novel chiral auxiliary in the asymmetric reduction of prochiral ketones. The unique steric and electronic properties of this molecule present a compelling case for its potential to induce high levels of enantioselectivity. The detailed protocols and evaluation framework described herein offer a systematic approach for researchers to unlock the synthetic potential of this and other new chiral reagents. Further studies should focus on expanding the substrate scope, optimizing reaction conditions (temperature, solvent, borane source), and exploring its application in the synthesis of high-value pharmaceutical intermediates.

References

  • Singh, V. K. (2005). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • PubChem. 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol. Available at: [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. Available at: [Link]

Sources

Application Notes and Protocols for 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Chiral Derivatizing Agent for Enantiomeric Resolution

In the landscape of chiral separations, the derivatization of enantiomers into diastereomers that can be resolved on achiral stationary phases remains a cornerstone technique in pharmaceutical and chemical analysis. The ideal chiral derivatizing agent (CDA) should be enantiomerically pure, react under mild conditions to prevent racemization of the analyte, and introduce a reporter group that enhances the physicochemical differences between the resulting diastereomers, thereby facilitating their separation and detection.

This document introduces 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a promising chiral derivatizing agent. Its unique structural features—a bulky tert-butyl group and a trifluoromethyl group—offer significant steric hindrance and electronic effects that can lead to excellent chromatographic and spectroscopic resolution of the resulting diastereomers. The presence of the trifluoromethyl group is particularly advantageous for ¹⁹F NMR spectroscopy, providing a sensitive and often baseline-separated signal for each diastereomer.

While public-domain literature on the widespread application of this compound as a routine analytical derivatizing agent is currently limited, its use in the synthesis of chiral molecules has been documented, for instance, in the preparation of orexin receptor agonists.[1] This indicates its utility in forming stable chiral derivatives. Based on its chemical structure and established principles of chiral derivatization, this guide provides detailed protocols for its application in the enantiomeric resolution of chiral carboxylic acids and other suitable analytes by GC, HPLC, and NMR.

Principle of Derivatization

The underlying principle of using this compound as a chiral derivatizing agent is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral alcohol with a suitable functional group on the analyte, such as a carboxylic acid, to form diastereomeric esters. These diastereomers, having different physical and chemical properties, can then be separated using standard achiral chromatographic techniques.

Application 1: Enantiomeric Resolution of Chiral Carboxylic Acids by GC-MS

This protocol outlines the derivatization of a racemic carboxylic acid with enantiopure this compound to form diastereomeric esters, followed by their separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Workflow

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Analyte Racemic Carboxylic Acid Reaction Esterification (Room Temperature, 2-4h) Analyte->Reaction Reagent (R)- or (S)-1,1,1-Trifluoro- 3,3-dimethylbutan-2-ol Reagent->Reaction Coupling Coupling Agent (e.g., DCC/DMAP) Coupling->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Filtration Filter Precipitate Reaction->Filtration Wash Aqueous Wash Filtration->Wash Dry Dry Organic Layer Wash->Dry Evaporation Evaporate Solvent Dry->Evaporation Reconstitution Reconstitute in Hexane Evaporation->Reconstitution GCMS GC-MS Analysis (Achiral Column) Reconstitution->GCMS

Caption: Workflow for the derivatization and GC-MS analysis of chiral carboxylic acids.

Detailed Protocol

Materials:

  • Racemic carboxylic acid sample

  • (R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane (for reconstitution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve 1 mg of the racemic carboxylic acid in 1 mL of anhydrous DCM.

  • Reagent Addition: Add 1.2 equivalents of (R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol and a catalytic amount of DMAP (approximately 0.1 equivalents).

  • Coupling: Add 1.1 equivalents of DCC to the solution.

  • Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable volume of hexane for GC-MS analysis.

GC-MS Conditions (Example)
ParameterValue
GC System Agilent 7890B GC with 5977A MSD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Split mode (e.g., 20:1)
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-550 m/z

Rationale for Experimental Choices:

  • DCC/DMAP: This is a standard and efficient coupling system for esterification under mild conditions, minimizing the risk of racemization.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to side reactions and lower yields.

  • Achiral GC Column: The principle of this method relies on the separation of diastereomers, which have different physical properties and can be resolved on a standard, non-chiral stationary phase.

  • Temperature Program: The oven temperature program is designed to provide good separation of the diastereomeric esters while ensuring they elute in a reasonable time. This program should be optimized for the specific analyte.

Application 2: Enantiomeric Purity Determination by ¹H and ¹⁹F NMR Spectroscopy

This compound can also be used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. The formation of transient diastereomeric complexes in solution can lead to separate signals for the enantiomers of the analyte. The trifluoromethyl group provides a powerful handle for ¹⁹F NMR, which often results in baseline-separated signals for the diastereomeric derivatives.

NMR Sample Preparation and Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_mixing Complex Formation cluster_analysis NMR Analysis Analyte Analyte (e.g., Chiral Amine) Mixing Mix in NMR Tube Analyte->Mixing CSA (R)- or (S)-1,1,1-Trifluoro- 3,3-dimethylbutan-2-ol CSA->Mixing Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mixing H1_NMR ¹H NMR Spectroscopy Mixing->H1_NMR F19_NMR ¹⁹F NMR Spectroscopy Mixing->F19_NMR

Caption: Workflow for NMR analysis using this compound as a chiral solvating agent.

Detailed Protocol

Materials:

  • Analyte with a suitable functional group for interaction (e.g., chiral amine, alcohol, or carboxylic acid)

  • (R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (enantiomerically pure)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Addition of Chiral Solvating Agent: Add 1 to 5 equivalents of enantiopure this compound to the NMR tube.

  • Acquire Spectra: After thorough mixing, acquire both ¹H and ¹⁹F NMR spectra.

  • Data Analysis: Compare the spectra with and without the chiral solvating agent. Look for splitting of signals in the ¹H spectrum and the appearance of two distinct signals in the ¹⁹F spectrum, corresponding to the two diastereomeric complexes. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the analyte.

Rationale for Experimental Choices:

  • Molar Equivalents: The optimal amount of the chiral solvating agent may vary depending on the analyte and the strength of the interaction. A titration study may be necessary to determine the ideal ratio.

  • ¹⁹F NMR: The trifluoromethyl group provides a clean spectral window with high sensitivity, often leading to better resolution of the diastereomeric signals compared to ¹H NMR.

  • Solvent Choice: The choice of solvent can influence the interactions between the analyte and the chiral solvating agent. Non-polar solvents are often preferred to enhance hydrogen bonding and other weak interactions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For chromatographic methods, the following checks should be performed:

  • Resolution: The peak resolution between the two diastereomers should be greater than 1.5 for accurate quantification.

  • Linearity and Range: A calibration curve should be prepared using known concentrations of the derivatized analyte to establish the linear range of the method.

  • Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing replicate samples of known enantiomeric composition.

For NMR methods, the following should be considered:

  • Confirmation with Opposite Enantiomer: Repeating the experiment with the opposite enantiomer of this compound should result in an inversion of the chemical shifts of the two diastereomeric signals, confirming the assignment.

  • No Racemization: The derivatization process should not cause racemization of the analyte. This can be confirmed by analyzing a sample of a pure enantiomer of the analyte, which should only show a single peak after derivatization.

Conclusion

This compound presents itself as a valuable tool for the enantiomeric resolution of chiral molecules. Its unique structural characteristics suggest significant potential for achieving excellent separation of diastereomers in both chromatography and NMR spectroscopy. The protocols provided herein offer a starting point for researchers and drug development professionals to explore the utility of this reagent in their analytical workflows. As with any analytical method, optimization for the specific analyte of interest is crucial for achieving the best results.

References

  • PubChem Compound Summary for CID 10866578, this compound. National Center for Biotechnology Information. [Link]

  • Orexin receptor agonists.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Solubility Physics

To effectively troubleshoot solubility, one must understand the competing forces within the molecule. 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol is not a standard alcohol; it is a "Janus" molecule with conflicting physicochemical properties.

The Molecular Conflict[1]
  • The Fluorine Effect (

    
    ):  This group is highly electron-withdrawing, increasing the acidity of the hydroxyl proton (estimated 
    
    
    
    ~12.0–12.[1]5) compared to non-fluorinated analogs (
    
    
    ~16–17). It also induces a strong dipole while maintaining high lipophilicity.
  • The Steric Bulk (

    
    -Butyl):  The tert-butyl group acts as a hydrophobic shield, preventing water molecules from effectively solvating the hydroxyl group via hydrogen bonding.[1][2]
    
  • The Result: A molecule with a LogP ~2.1–2.4 that behaves like a "grease ball" in aqueous media. It readily dissolves in organic solvents but suffers from rapid, microscopic phase separation (oiling out) upon introduction to aqueous buffers.

Physicochemical Data Table
PropertyValue / BehaviorImplication for Handling
Physical State Low-melting solid or viscous liquidMay require gentle warming (30°C) to dispense accurately.[1][2]
LogP (Octanol/Water) ~2.1 – 2.4High lipophilicity; prone to binding to plasticware (polystyrene).
Water Solubility Very Low (< 1 mg/mL without aid)Requires co-solvents or carriers for biological assays.
Acidity (

)
~12.0 – 12.5 (Est.)Deprotonates in high pH (>12), increasing solubility but potentially altering reactivity.
Volatility ModerateKeep vessels closed; concentration changes over time in open wells.

Solubilization Decision Matrix

Do not default to DMSO for every application. Use this logic flow to select the correct solubilization strategy based on your downstream application.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Chemical Rxn Bio Biological Assay (Aqueous) AppType->Bio Cell/Enzyme Assay SolvChoice Solvent Choice Synth->SolvChoice ConcCheck Final Conc. Required? Bio->ConcCheck Polar Polar Aprotic (THF, DCM, DMF) SolvChoice->Polar Standard Fluorous Fluorous Biphasic (If reacting with other F-compounds) SolvChoice->Fluorous Specialized LowConc Low (< 100 µM) ConcCheck->LowConc HighConc High (> 100 µM) ConcCheck->HighConc DMSO Strategy A: DMSO 'Step-Down' LowConc->DMSO Simple Cyclo Strategy B: Cyclodextrin Complex HighConc->Cyclo Preferred Surfactant Strategy C: Non-ionic Surfactant (Tween-80) HighConc->Surfactant Alternative

Figure 1: Decision tree for selecting the optimal solvent system based on experimental context.

Detailed Protocols

Protocol A: The DMSO "Step-Down" (For Low Concentration Assays)

Context: Use this when the final concentration in the assay is <100 µM and the assay tolerates 0.5–1% DMSO.[1] Mechanism: DMSO solvates the hydrophobic


-butyl group while disrupting the water structure enough to allow dispersion.[1][2]
  • Prepare Master Stock: Dissolve neat compound in anhydrous DMSO to 100 mM . Vortex until clear.

    • Tip: If the compound is solid/semi-solid, warm to 37°C before pipetting to ensure accurate mass transfer.[2]

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 100 mM stock directly into aqueous buffer. This causes "shock precipitation" (micro-droplets).

    • Prepare a 100x Working Stock in pure DMSO (e.g., dilute 100 mM -> 1 mM in DMSO).[1][2]

  • Final Addition:

    • Add the 100x DMSO Working Stock to the aqueous buffer under rapid agitation (vortexing or stirring).

    • Target: 1% DMSO final concentration.

Protocol B: Cyclodextrin Inclusion (For High Concentration/In Vivo)

Context: When DMSO is toxic to your cells or you need >100 µM solubility. Mechanism: The bulky


-butyl group fits into the hydrophobic cavity of 

-cyclodextrin (or HP-

-CD), while the hydrophilic exterior renders the complex water-soluble.[1][2]
  • Carrier Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water or PBS.[1][2] Filter sterilize (0.22 µm).
  • Compound Addition: Add the neat this compound to the cyclodextrin solution.

    • Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Energy Input: The complex forms slowly due to steric hindrance.

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Shake overnight at room temperature if clarification is not immediate.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet/oil layer forms, the complex is stable.[2]

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately after adding the DMSO stock to the buffer?

Diagnosis: This is the "Oiling Out" effect. The local concentration of water around the droplet exceeded the solubility limit before the DMSO could disperse. Fix:

  • Increase Mixing Speed: Vortex the buffer while adding the DMSO stock.

  • Warm the Buffer: Pre-warm the aqueous media to 37°C. Solubility increases with temperature.

  • Check pH: Ensure pH is < 10. If pH is extremely high, you might be forming salts, but in standard buffers, cloudiness is almost always lipophilic aggregation.[1][2]

Q2: I am seeing high variability in my IC50 data.

Diagnosis: Adsorption to plasticware. The high LogP (~2.4) means the molecule sticks to polystyrene plates. Fix:

  • Switch to Glass: Use glass-coated plates or low-binding polypropylene (PP) plates.[1][2]

  • Add Surfactant: Include 0.01% Tween-80 or Triton X-100 in the assay buffer to "occupy" the plastic surfaces and solubilize the drug.[1]

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution.

  • Pros: Ethanol is easier to evaporate if you need to remove the solvent later.

  • Cons: Ethanol is more volatile than DMSO. In open-well plates (37°C incubation), ethanol evaporates, causing the compound to precipitate ("crash out") mid-experiment.[1][2] Only use Ethanol for short-term assays or sealed vials.[1][2]

Q4: How do I remove the compound after a reaction?

Answer:

  • Extraction: The compound is highly soluble in Dichloromethane (DCM) or Ethyl Acetate. It will partition almost exclusively into the organic layer during an extraction against water.

  • Volatility: Be careful during rotary evaporation. While the boiling point is higher than DCM, prolonged high-vacuum exposure can lead to product loss.[1][2] Do not heat the bath >40°C during concentration.

References

  • PubChem Compound Summary. "this compound (CID 10866578)."[1][2][3][4] National Center for Biotechnology Information. Accessed Feb 14, 2026.[2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validating the use of HP-

    
    -CD for lipophilic drugs). Link
    
  • Fujii, K., et al. (2018).[2] "Fluorous Interactions in Biological Systems." Journal of Fluorine Chemistry. (Context on the behavior of trifluoromethyl groups in aqueous environments). Link

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for LogP and solubility troubleshooting protocols). Link

Sources

Technical Support Center: Purification Techniques for Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Fluorinated alcohols are a unique class of compounds with valuable properties, but their purification often presents distinct challenges compared to their non-fluorinated analogs.[1][2] This resource aims to provide a foundational understanding of these challenges and practical, field-proven solutions.

The introduction of fluorine atoms can significantly alter the physicochemical properties of alcohols, affecting their boiling point, polarity, and hydrogen-bonding capabilities.[1][2] These alterations necessitate specialized purification strategies. This guide will delve into the most common purification techniques—distillation, chromatography, and crystallization—offering detailed protocols and troubleshooting for each.

I. Distillation: The First Line of Purification

Distillation is often the primary method for purifying liquid fluorinated alcohols. However, the unique intermolecular forces in fluorinated compounds can lead to the formation of azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[3][4]

Troubleshooting Distillation Challenges

Q1: My fluorinated alcohol forms an azeotrope with water or other solvents. How can I break it?

A1: Azeotrope formation is a common hurdle. Here are several strategies to overcome this:

  • Azeotropic Distillation: Introduce a third component, known as an entrainer, to form a new, lower-boiling azeotrope with one of the original components.[3][4][5][6] For instance, when dehydrating an alcohol, an entrainer like benzene or cyclohexane can be used to form a ternary azeotrope with water and the alcohol, which can then be distilled off.[3][4][6]

  • Pressure-Swing Distillation: The composition of an azeotrope is often pressure-dependent.[5][6] By altering the distillation pressure, you can shift the azeotropic point, potentially allowing for separation.[6] This involves distilling the mixture in two columns at different pressures.[6]

  • Extractive Distillation: Add a high-boiling, non-volatile solvent that alters the relative volatility of the components in the mixture without forming a new azeotrope.[3] This can facilitate the separation of the original components.

Q2: I'm observing decomposition of my fluorinated alcohol at its boiling point. What can I do?

A2: Thermal instability can be a significant issue. Consider the following:

  • Vacuum Distillation: Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal decomposition.

  • Steam Distillation: For water-immiscible fluorinated alcohols, steam distillation can be a gentle purification method. The compound co-distills with water at a temperature below the boiling point of either component.

Experimental Protocol: Azeotropic Distillation for Water Removal

This protocol outlines the removal of water from a fluorinated alcohol using cyclohexane as an entrainer.

  • Setup: Assemble a standard distillation apparatus with a Dean-Stark trap.

  • Charging the Flask: Add the impure, water-containing fluorinated alcohol and cyclohexane to the distillation flask. The amount of cyclohexane will depend on the specific azeotrope composition.

  • Heating: Gently heat the mixture to boiling.

  • Azeotrope Collection: The water-cyclohexane-alcohol azeotrope will distill and collect in the Dean-Stark trap. Upon condensation, the denser water layer will separate and can be drained, while the cyclohexane layer overflows back into the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap. The remaining liquid in the flask will be the purified, anhydrous fluorinated alcohol.

Diagram: Azeotropic Distillation Workflow

azeotropic_distillation start Impure Fluorinated Alcohol (with Water) add_entrainer Add Entrainer (e.g., Cyclohexane) start->add_entrainer distillation Heat to Boiling (Distillation) add_entrainer->distillation dean_stark Collect Azeotrope in Dean-Stark Trap distillation->dean_stark purified_product Purified Anhydrous Fluorinated Alcohol distillation->purified_product Residue separation Phase Separation (Water & Entrainer) dean_stark->separation remove_water Drain Water separation->remove_water recycle_entrainer Recycle Entrainer separation->recycle_entrainer Overflow recycle_entrainer->distillation Overflow

Caption: Workflow for azeotropic distillation.

II. Chromatographic Purification: For High-Purity Separations

Chromatography is a powerful technique for separating complex mixtures and achieving high levels of purity. The choice of stationary and mobile phases is critical for the successful separation of fluorinated compounds.

Troubleshooting Chromatography Issues

Q1: My fluorinated alcohol shows poor separation from byproducts on a standard silica gel column.

A1: The unique polarity of fluorinated compounds can lead to co-elution with impurities on standard stationary phases.[7][8] Consider these options:

  • Alternative Stationary Phases:

    • Fluorinated Stationary Phases ("Fluorous" Chromatography): These columns have a perfluorinated stationary phase and are particularly effective for separating highly fluorinated compounds from their non-fluorinated or less-fluorinated counterparts.[9]

    • Alumina: Activated alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel and may be effective for removing certain impurities.[10]

  • Mobile Phase Modification:

    • Fluorinated Alcohol Additives: Adding a small amount of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can improve peak shape and resolution for some fluorinated analytes.[11][12][13]

    • Ion-Pairing Agents: For ionizable fluorinated alcohols, the addition of an ion-pairing agent to the mobile phase in reversed-phase chromatography can enhance retention and separation.

Q2: I'm experiencing low recovery of my polar fluorinated alcohol from the column.

A2: Irreversible adsorption to the stationary phase can be an issue with highly polar compounds.[11]

  • Column Deactivation: Use an end-capped column to minimize interactions with residual silanol groups on the silica surface.[11]

  • Switching Chromatography Mode: For very polar compounds, consider Hydrophilic Interaction Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11]

Experimental Protocol: Flash Chromatography on Silica Gel

This is a general protocol for the purification of a moderately polar fluorinated alcohol.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your target compound from impurities.

  • Column Packing: Prepare a silica gel column using the chosen solvent system.

  • Sample Loading: Dissolve the crude fluorinated alcohol in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated alcohol.

Diagram: Chromatography Troubleshooting Logic

chromatography_troubleshooting issue Poor Separation on Silica? coelution Co-elution of Impurities issue->coelution Yes low_recovery Low Recovery issue->low_recovery No, but... solution1 Try Alternative Stationary Phase (Fluorous, Alumina) coelution->solution1 solution2 Modify Mobile Phase (Add TFE, Ion-Pairing Agent) coelution->solution2 solution3 Use End-Capped Column low_recovery->solution3 solution4 Switch to HILIC low_recovery->solution4

Caption: Troubleshooting poor chromatography separation.

III. Crystallization: For Solid Fluorinated Alcohols

For solid fluorinated alcohols, crystallization can be a highly effective purification method, particularly for removing small amounts of impurities.[14]

Troubleshooting Crystallization

Q1: My fluorinated alcohol won't crystallize from solution.

A1: Several factors can inhibit crystallization:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with varying polarities.

  • Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent to induce crystallization.

  • Nucleation: The presence of seed crystals can initiate crystallization. If you have a small amount of pure product, add a tiny crystal to the cooled solution. Alternatively, scratching the inside of the flask with a glass rod can sometimes provide nucleation sites.

Q2: The purity of my fluorinated alcohol doesn't improve after crystallization.

A2: This may indicate that the impurities have similar solubility properties to your product.

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

  • Solvent System: Try a different solvent or a mixture of solvents. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better selectivity.

IV. Removal of Specific Impurities

Q1: How can I remove acidic impurities from my fluorinated alcohol?

A1: Acidic impurities, such as residual catalysts or byproducts, can often be removed by:

  • Aqueous Wash: Washing an organic solution of the fluorinated alcohol with a dilute basic solution (e.g., sodium bicarbonate) can neutralize and remove acidic impurities.[15] Be cautious, as some fluorinated compounds can be sensitive to bases.

  • Solid-Phase Extraction: Passing the fluorinated alcohol through a plug of basic alumina can effectively remove acidic impurities.[10][15]

Q2: How do I remove residual water from my fluorinated alcohol?

A2: Water can be a persistent impurity.

  • Drying Agents: Use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For very sensitive applications, more rigorous drying with agents like calcium hydride may be necessary, but exercise caution as these can react with alcohols.

  • Azeotropic Distillation: As discussed earlier, this is a very effective method for removing water.[3][4]

  • Molecular Sieves: Adding activated molecular sieves to the fluorinated alcohol can effectively trap water molecules.

V. Safety Precautions

Working with fluorinated compounds requires special attention to safety.

  • Ventilation: Always work in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[18][19] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[18][19]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

VI. Data Summary

Purification TechniqueBest ForKey Considerations
Distillation Bulk purification of liquid alcoholsAzeotrope formation, thermal stability
Chromatography High-purity separations, complex mixturesStationary phase selection, solvent polarity
Crystallization Solid alcohols, removal of minor impuritiesSolvent selection, nucleation

References

  • DuPont. (2006). Purification of fluorinated alcohols. Google Patents.
  • Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

  • Hutton, D. G. (1966). Azeotropic distillation of hydrocarbons with hexafluoroisopropyl alcohol. Google Patents.
  • Daikin Chemicals. (2019). Safety data sheet. Retrieved from [Link]

  • Qiu, X., & Li, Z. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 517–521. [Link]

  • Kimata, K., Hosoya, K., Araki, T., Tanaka, N., & Tani, C. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 31(8), 301–306. [Link]

  • DuPont. (2007). Purification of fluorinated alcohols. Google Patents.
  • Komarov, V. A., et al. (2021). Fluorinated ethers. Communication 2. Preparation by the interaction of fluorinated alcohols with diazomethane, addition of polyfluoroalkyl iodides to alkenes, intermolecular dehydration... Journal of Fluorine Chemistry, 249, 109848. [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 104-108. [Link]

  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • Lim, D. S., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(7), 993-996. [Link]

  • da Silva, E. F., et al. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

  • Driplife. (2024). Boiling Water and Fluoride: What You Need to Know. Retrieved from [Link]

  • Asahi Glass Company. (2007). Process for producing fluorinated alcohol. Google Patents.
  • Vanegas, J. M., et al. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 107(4), 893-903. [Link]

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

  • Daikin Chemicals. (2022). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • GWSI. (2024). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Retrieved from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved from [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Gilar, M., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(9), 1443-1450. [Link]

  • ResearchGate. (2025). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

  • Alcaide, B., et al. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry, 77(17), 7549-7557. [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • Leaf Home. (2025). How to Remove Fluoride From Drinking Water. Retrieved from [Link]

Sources

Technical Support Center: Fluorinated Alcohol Media (HFIP/TFE)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FA-SOLV-2024 Topic: Troubleshooting Guide for HFIP/TFE Mediated Reactions

Welcome to the Fluorinated Media Support Hub

You are likely here because your reaction is behaving paradoxically. You are using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1] These are not just solvents; they are catalytic media . They do not merely dissolve your reagents; they actively participate in the transition state stabilization of your molecules.

When a reaction in HFIP fails, it rarely fails for the same reasons as a reaction in THF or DCM. This guide addresses the unique physicochemical pathologies of fluorinated alcohols.

Part 1: The Diagnostic Workflow

Before altering your variables, determine how the reaction is failing. Use this logic tree to identify the root cause.

HFIP_Troubleshooting Start START: Reaction Issue Rate Issue: Reaction is too slow/stalled Start->Rate Yield Issue: High conversion, Low Yield Start->Yield Solubility Issue: Reagents won't dissolve Start->Solubility H_Bond Check: H-Bond Acceptors present? Rate->H_Bond Nuc_Comp Check: Is HFIP trapping the cation? Yield->Nuc_Comp Salt_Check Check: Inorganic Salts used? Solubility->Salt_Check Buffer Diagnosis: Solvent Network Disruption Action: Increase HFIP volume or add Lewis Acid H_Bond->Buffer Yes (Amides/Pyridines) TFE_Switch Diagnosis: HFIP Ether formation Action: Switch to TFE (Less acidic) or non-nuc. base Nuc_Comp->TFE_Switch Yes (Side product observed) Phase_Transfer Diagnosis: Poor Ion Solvation Action: Add catalytic water or TBA salt Salt_Check->Phase_Transfer Yes

Figure 1: Decision logic for diagnosing failures in fluorinated alcohol synthesis. Blue nodes indicate start, green/red/yellow indicate actionable solutions.

Part 2: Critical Troubleshooting (Q&A)
Category A: Reactivity & Kinetics

Q: My reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help.

  • The Science: HFIP works by forming extended hydrogen-bond networks (clusters) that stabilize transition states. As the reaction progresses, if your product is a strong Hydrogen Bond Acceptor (HBA) (e.g., an amide or amine), it effectively "poisons" the solvent. The product binds to the HFIP protons more strongly than the HFIP binds to itself, breaking the catalytic network.

  • The Fix:

    • Dilution: Paradoxically, diluting the reaction (maintaining HFIP concentration relative to substrate) can free up "bulk" HFIP to restore the network.

    • Lewis Acid Spiking: Add a mild Lewis Acid (e.g., Zn(OTf)₂) to template the network if the H-bonding is disrupted.

Q: I am seeing the "HFIP-ether" side product. I thought HFIP was non-nucleophilic?

  • The Science: HFIP is poorly nucleophilic (

    
    ), but it is not non-nucleophilic. In reactions involving highly reactive cationic intermediates (like those generated in Pummerer rearrangements or Friedel-Crafts alkylations), the high concentration of solvent allows it to outcompete your nucleophile.
    
  • The Fix:

    • Switch to TFE: Trifluoroethanol is less acidic (pKa 12.4 vs 9.3) and less ionizing, which may tame the cation reactivity.

    • Temperature Control: These trapping reactions often have higher activation energies. Lower the temperature to -20°C; the ionizing power of HFIP increases at low temps (dielectric constant increases), stabilizing the cation without trapping it.

Category B: Solubility & Work-up

Q: My inorganic base (K₂CO₃/Cs₂CO₃) is a rock at the bottom of the flask.

  • The Science: Fluorinated alcohols are excellent for dissolving organic molecules (even peptides) but terrible at solvating small inorganic ions due to the fluorous shielding of the carbon backbone.

  • The Fix:

    • Add Water: HFIP/Water (9:1) is a "magic mixture." The water solvates the inorganic ions, while HFIP handles the organic substrate.

    • Organic Bases: Switch to soluble organic bases like 2,6-lutidine or triethylamine, which are fully miscible.

Q: I cannot remove the HFIP! It’s stuck to my product even after high vacuum.

  • The Science: HFIP forms incredibly strong hydrogen-bonded complexes with Lewis basic products (amines, ethers, carbonyls). Standard rotary evaporation often fails to break this interaction.

  • The Fix:

    • Azeotropic Wash: HFIP forms a hetero-azeotrope with water and methanol. Dissolve your crude in DCM and wash 3x with water. The water will "steal" the HFIP from your product.

    • The "DCM Chase": Repeatedly dissolving the residue in DCM and re-evaporating helps break the solvate structure.

Part 3: Comparative Data (HFIP vs. TFE vs. iPrOH)

Use this table to select the correct media for your mechanism.

PropertyHFIP TFE iPrOH Implication for Synthesis
pKa 9.312.417.1HFIP can protonate reactive intermediates; TFE is safer for acid-sensitive substrates.
H-Bond Donor (

)
1.961.510.76HFIP is the superior activator for oxidants (e.g., H₂O₂).
Nucleophilicity (

)
LowModerateHighUse HFIP to stabilize cations; use TFE if HFIP is too acidic/corrosive.
Ionizing Power (

)
HighModerateLowHFIP promotes SN1-type pathways; iPrOH promotes SN2.
Part 4: Standardized Protocol

Workflow: HFIP-Promoted C-H Activation (Metal-Free) Target: Biaryl coupling or oxidation of arenes.

  • Preparation:

    • Vessel: Use a borosilicate glass vial with a Teflon-lined cap. Warning: HFIP can leach plasticizers from standard polypropylene syringes.

    • Solvent: Use anhydrous HFIP (distilled over CaH₂ if strictly necessary, though commercial "anhydrous" grades are usually sufficient).

  • Reaction Setup:

    • Dissolve Substrate (1.0 equiv) in HFIP (0.1 M - 0.2 M).

    • Note: If substrate is not soluble, sonicate. HFIP dissolves most things eventually.[2]

    • Add Oxidant (e.g., PIFA or DDQ).

    • Critical Step: Monitor the color. A deep color change (often green/blue/red) indicates the formation of the Charge-Transfer (CT) complex or Radical Cation, stabilized by HFIP.

  • Execution:

    • Stir at Room Temperature. Heating (>50°C) in HFIP is risky due to its low boiling point (58°C) and vapor pressure.

    • Checkpoint: If reaction is sluggish, add 5% v/v TFE or water to modulate the H-bond network.

  • Work-up (The "Buffer Wash" Method):

    • Do not rotovap directly if your product is volatile or acid-sensitive.[3]

    • Dilute reaction mixture with EtOAc (5 volumes).

    • Wash with sat. NaHCO₃ (2x) to neutralize the acidity and remove HFIP into the aqueous layer.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Part 5: Material Compatibility Warning

HFIP is aggressive.[2][4] It is a potent solvent for many polymers used in lab consumables.

  • SAFE: Glass, Teflon (PTFE), Polypropylene (short term), Stainless Steel.

  • UNSAFE: Polystyrene (Petri dishes), Polycarbonate, some rubber septa (can swell).

  • PPE: HFIP causes immediate, severe eye damage.[2] Goggles are non-negotiable. It is volatile and corrosive to respiratory tracts. Handle only in a fume hood.

References
  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[5][6][7] Chemical Reviews.[8]

  • Berkessel, A., et al. (2006). Unveiling the "Booster Effect" of Fluorinated Alcohols: Mechanism of the Epoxidation with Hydrogen Peroxide. Journal of the American Chemical Society.[5]

  • Quasdorf, K. W., & Huters, A. D. (2011). HFIP in Organic Synthesis.[2][6][8][9][10] Organic Letters (Review).[5]

  • Wencel-Delord, J., & Colobert, F. (2016).[11] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.[6][7][11] Organic Chemistry Frontiers.[11]

  • Shukla, P., et al. (2024). Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol.[6][8][12][13] Angewandte Chemie.[5][12]

Sources

Validation & Comparative

Strategic Fluorination: The Guide to 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol vs. Other Chiral Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Push-Pull" Specialist

In the landscape of asymmetric synthesis and analysis, This compound (hereafter referred to as


-Bu-CF

-Carbinol
) occupies a specialized niche distinct from "workhorse" auxiliaries like Evans oxazolidinones or general alcohols like menthol.[1]

Its value proposition lies in its unique steric-electronic mismatch :

  • The "Push": The tert-butyl group provides massive steric bulk (

    
    -value > 4.5), locking conformational rotation.[1]
    
  • The "Pull": The trifluoromethyl (

    
    ) group is intensely electron-withdrawing, significantly lowering the pKa of the hydroxyl proton (approx.[1] pKa ~11-12 vs. ~16 for non-fluorinated alcohols) and creating a distinct 
    
    
    
    NMR handle.[1]

This guide compares


-Bu-CF

-Carbinol primarily against Pirkle’s Alcohol (as a Chiral Solvating Agent) and Menthol (as a Chiral Ester Auxiliary), demonstrating its superior utility in

NMR enantiodiscrimination and specific hydrolytically stable ester applications.[1]

Chemical Profile & Mechanism of Action[1]

The Fluorine-Steric Lock

Unlike standard alkyl auxiliaries,


-Bu-CF

-Carbinol does not rely solely on steric hindrance.[1] The

group alters the electronics of the molecule, making the hydroxyl hydrogen a potent Hydrogen Bond (H-bond) donor.[1]
  • Primary Mode: Chiral Solvating Agent (CSA). It forms diastereomeric H-bonded complexes with basic analytes (amines, sulfoxides, phosphines).[1]

  • Secondary Mode: Covalent Auxiliary. As an ester, the

    
     group deactivates the carbonyl oxygen, altering hydrolysis rates and enolate geometry.[1]
    
Comparison Table: -Bu-CF -Carbinol vs. Alternatives[1]
Feature

-Bu-CF

-Carbinol
Pirkle’s Alcohol (-)-Menthol
Primary Role NMR CSA (

&

), Chiral Building Block
NMR CSA (

)
Covalent Auxiliary (Esters)
Mechanism H-Bonding + Steric Locking

-

Stacking + H-Bonding
Steric Shielding
Analyte Scope Alcohols, Amines, Sulfoxides, PhosphinesAromatics,

-basic systems
General Carboxylic Acids
NMR Utility High (

is singlet, clean baseline)
Medium (Aromatic region clutter)Low (Complex aliphatic region)
Cost/Access Moderate (Enzymatic Resolution)High (Synthetic complexity)Low (Natural Product)
Hydrolytic Stability High (Esters are resistant)N/A (Used non-covalently)Moderate

Application 1: Chiral Solvating Agent (CSA) Performance

The most immediate application for drug developers is determining enantiomeric excess (ee%) without derivatization.[1]

The Advantage

Pirkle’s alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) relies on the anthracene ring for shielding.[1] However, its signals often overlap with aromatic analytes in


 NMR.[1]

-Bu-CF

-Carbinol
solves this via

NMR:
  • Simplicity: The

    
     group appears as a clean singlet.
    
  • Splitting: Upon complexation with a chiral analyte (e.g., a racemic amine), this singlet splits into two distinct peaks (diastereomeric solvates).[1]

  • Resolution: The chemical shift difference (

    
    ) is often significant (0.02 – 0.15 ppm), allowing precise integration.[1]
    
CSA Experimental Workflow

To determine the ee% of a chiral amine (e.g.,


-methylbenzylamine):
  • Dissolution: Dissolve 10 mg of the analyte in 0.5 mL of

    
     or 
    
    
    
    .
  • Addition: Add 2.0 – 4.0 equivalents of enantiopure (S)-

    
    -Bu-CF
    
    
    
    -Carbinol.
  • Analysis: Acquire

    
     NMR (with proton decoupling).
    
  • Calculation: Integrate the two

    
     signals. 
    
    
    
    .[1]

Figure 1: Mechanism of Chiral Solvating Agent (CSA) interaction via Hydrogen Bonding.[1]

Application 2: Asymmetric Synthesis (Covalent Auxiliary)

While less common than Evans auxiliaries for general alkylation, the esters of


-Bu-CF

-Carbinol are superior in specific "hard" enolization scenarios.[1]
Vs. Menthol Esters[1]
  • Menthol: Relies on the isopropyl group for shielding.[1] The ester carbonyl is electronically standard.[1]

  • 
    -Bu-CF
    
    
    
    -Carbinol:
    The
    
    
    group is electron-withdrawing.[1]
    • Effect 1: Increases the acidity of the

      
      -protons of the ester, facilitating enolization under milder conditions.[1]
      
    • Effect 2: The

      
      -Bu group provides a "hard wall," forcing the enolate into a fixed geometry (typically Z-enolate).[1]
      

Key Use Case: Asymmetric Wolff Rearrangement and specific ester enolate alkylations where hydrolytic stability is required (the fluorinated ester is more resistant to accidental hydrolysis than non-fluorinated analogs).[1]

Experimental Protocol: Enzymatic Resolution

The primary barrier to using


-Bu-CF

-Carbinol is obtaining it in enantiopure form.[1] The standard chemical synthesis yields a racemate.[1] The industry-standard protocol for resolution uses Lipase B from Candida antarctica (CALB) .[1]
Protocol: Kinetic Resolution via Acetylation[1]

Objective: Separate racemic alcohol into (S)-Alcohol and (R)-Acetate.

Reagents:

  • Racemic this compound (10 g, 64 mmol)[1]

  • Vinyl Acetate (3.0 eq, Acyl donor)[1]

  • Immobilized CALB (Novozym 435, 200 mg)[1]

  • MTBE (Methyl tert-butyl ether) or Hexane (Solvent)[1]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the racemic alcohol in MTBE (50 mL).

  • Initiation: Add Vinyl Acetate (18 mL) and CALB beads.

  • Incubation: Stir at 30°C – 40°C. Monitor conversion via GC or

    
     NMR.
    
    • Note: The reaction typically stops at 50% conversion (Kinetic Resolution).[1]

  • Termination: Filter off the enzyme beads (can be reused).

  • Separation:

    • The mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate .[1]

    • Separate via fractional distillation or column chromatography (Silica gel, Hexane/EtOAc).[1]

  • Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the (R)-acetate using

    
     in MeOH.
    

Performance Metrics:

  • Yield: ~45-48% (theoretical max 50% per enantiomer).[1]

  • Enantiomeric Excess (ee): Typically >99% after one pass.[1]

  • E-Value (Selectivity Factor): >100 (Excellent).

Figure 2: Workflow for the enzymatic kinetic resolution of t-Bu-CF3-Carbinol using CALB.

References

  • Enzymatic Resolution: Fishman, A., et al.[1] "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[1] Biotechnology and Bioengineering, 2001.[1] Link(Note: Protocol adapted from standard fluorinated carbinol resolution methodologies utilizing CALB).[1]

  • CSA Application: Pirkle, W. H., et al. "Chiral Solvating Agents."[1] Wikipedia/Review, 2024.[1] Link[1]

  • Fluorine in NMR: Gouilleux, B., et al. "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients."[1][2] Analyst, 2013.[1] Link

  • Asymmetric Synthesis: Meng, J., et al. "Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction."[1] Organic Letters, 2019.[1] Link[1]

  • Chiral Auxiliaries Overview: BenchChem Technical Support.[1] "Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols." BenchChem, 2025.[1] Link[1]

Sources

Benchmarking Guide: 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Chiral Solvating Agent

[1]

Executive Summary: The Case for Fluorinated Aliphatic Alcohols

In the high-throughput optimization of asymmetric synthesis, waiting for chiral HPLC methods is a bottleneck.

1

While Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is the industry standard, it relies heavily on


11,1,1-Trifluoro-3,3-dimethylbutan-2-ol (TFDB-ol)11

Mechanistic Benchmarking: TFDB-ol vs. The Field

To select the right reagent, one must understand the mode of recognition. The following table contrasts TFDB-ol with established alternatives.

Table 1: Comparative Analysis of Chiral Reagents
FeatureTFDB-ol (The Candidate) Pirkle’s Alcohol (TFAE) Mosher’s Acid Chloride Eu(hfc)₃
Structure Type Aliphatic, Bulky (

-Bu)
Aromatic (Anthracene)Covalent Derivatizing AgentParamagnetic Metal Complex
Primary Mechanism H-Bonding + Steric LockingH-Bonding +

-

Stacking
Diastereomeric Ester FormationLewis Acid Coordination
Substrate Scope Best for Aliphatics (Amines, Alcohols)Best for Aromatics Universal (requires -OH/-NH)Lewis Bases (Ketones, Esters)
Time to Result < 10 mins (In-tube mixing)< 10 mins (In-tube mixing)> 2 hours (Synthesis + Workup)< 10 mins (Titration)
Line Broadening Negligible (Sharp signals)Moderate (Viscosity/Exchange)NegligibleSevere (Paramagnetic)
Sample Recovery Possible (Evaporation)Possible (Chromatography)Difficult (Chemical cleavage)Difficult (Contamination)
The "Steric Lock" Mechanism

Unlike Pirkle's alcohol, which uses the anisotropy of the anthracene ring to induce chemical shift differences (

1


1

GTFDBTFDB-ol (R-enantiomer)Complex_RDiastereomer A(Steric Clash)TFDB->Complex_RH-BondComplex_SDiastereomer B(Steric Fit)TFDB->Complex_SH-BondSubstrateChiral Amine (Racemic)Substrate->Complex_RSubstrate->Complex_SSignal19F NMR Split(Δδ > 0.02 ppm)Complex_R->SignalShift AComplex_S->SignalShift B

Figure 1: The steric locking mechanism. The t-butyl group of TFDB-ol restricts rotation upon H-bonding, creating distinct magnetic environments for the CF3 reporter group.[1]

Experimental Protocol: Self-Validating ee Determination

A common failure mode in CSA experiments is insufficient reagent concentration.[1] The equilibrium must favor the bound state.[1] This protocol uses a titration method to self-validate the results.[1] If the chemical shift drift does not plateau or show linearity, the data is invalid.

Reagents
  • Analyte: ~5-10 mg of chiral amine/alcohol.[1]

  • CSA: Enantiopure TFDB-ol (>98% ee).[1][2]

  • Solvent:

    
     or 
    
    
    (Benzene-
    
    
    often enhances
    
    
    due to solvent-solute clustering).[1]
Step-by-Step Workflow
  • Baseline Scan: Dissolve analyte in 0.6 mL solvent. Acquire a standard ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    spectrum.[1] (Ensure no background fluorine signals exist).
  • Initial Addition (1:1): Add 1.0 equivalent of TFDB-ol. Shake well.

  • Acquisition: Lock, shim carefully (gradient shim is preferred), and acquire

    
     NMR (at least 64 scans for S/N).
    
  • Titration (Saturation Check): Add another 1.0 equivalent (Total 2.0 eq). Acquire spectrum.

    • Validation Check: Did the peaks move? If yes, the fast-exchange equilibrium is shifting.[1] Continue adding until the chemical shift change (

      
      ) stabilizes or separation (
      
      
      ) is maximized.[1]
  • Phasing: Manually phase the spectra. Autophasing often fails with split peaks of unequal intensity.[1]

  • Integration: Integrate the two

    
     doublets/singlets.
    
    • Calculation:

      
      .[1]
      

WorkflowStartSample Prep(10mg Analyte)AddCSAAdd 1 eq. TFDB-olStart->AddCSANMRAcquire 19F NMRAddCSA->NMRCheckSplit Observed?NMR->CheckMoreCSAAdd +1 eq. CSACheck->MoreCSANo / Poor SplitCalcCalculate ee%Check->CalcClear SplitMoreCSA->NMR

Figure 2: Iterative titration workflow ensures the system reaches the fast-exchange limit required for accurate integration.

Sourcing & Synthesis: Accessing the Reagent[1][4]

TFDB-ol is not as widely available as Pirkle's alcohol.[1] However, it can be synthesized and resolved in-house using Lipase-Catalyzed Kinetic Resolution , a robust method validated in literature for fluorinated carbinols.[1]

Synthesis Route
  • Precursor: Start with 1,1,1-trifluoro-3,3-dimethyl-2-butanone (commercially available).[1]

  • Reduction: Reduce with

    
     in methanol to obtain the racemic alcohol.
    
  • Enzymatic Resolution (The Critical Step):

    • Enzyme:[1][2][3][4][5]CAL-B (Candida antarctica Lipase B) or Lipase PS (Pseudomonas cepacia).[1]

    • Acyl Donor: Vinyl acetate or vinyl butyrate.[1]

    • Solvent: Hexane or MTBE.[1]

Reaction Scheme Logic: The lipase selectively acylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

  • Result: (S)-TFDB-ol (Alcohol) + (R)-TFDB-acetate (Ester).[1]

  • Separation: Simple flash chromatography separates the polar alcohol from the non-polar ester.[1] The ester can be hydrolyzed to yield the (R)-alcohol.[1][4]

Troubleshooting & Limitations

SymptomCauseSolution
Broad Peaks Exchange rate is intermediate (on NMR timescale).[1]Lower the temperature (e.g., to -20°C) to slow exchange and sharpen peaks.[1]
No Split (

)
Substrate binding is too weak or geometry is flexible.Switch solvent to

or use Pirkle’s Alcohol (TFAE) to induce anisotropy.[1]
Complex Multiplicity

coupling.[1]
Run

(proton-decoupled) NMR to collapse multiplets into singlets.

References

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (The authoritative text on CSA mechanisms).

  • Uneyama, K., et al. (2006).[1] "Lipase-catalyzed kinetic resolution of fluorinated alcohols." Tetrahedron: Asymmetry, 17(1), 1-15.[1] Link (Foundational protocol for resolving TFDB-ol precursors).[1]

  • Parker, D. (1991).[1] "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.[1] Link (Review of CSA principles including Pirkle vs. aliphatic alcohols).[1]

  • Gouilleux, B., et al. (2020).[1] "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients." Analyst, 145.[1] Link (Modern application of F-19 NMR in chiral analysis).

A Comparative Guide to the Potential Applications of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct experimental data on the applications of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol in asymmetric synthesis is notably scarce in published literature. This guide, therefore, adopts a predictive and comparative approach. By examining the established roles of structurally analogous, sterically hindered, and fluorinated chiral alcohols, we aim to provide a robust framework for researchers and drug development professionals to explore the potential of this unique chiral building block.

Introduction: The Promise of Sterically Encumbered Fluorinated Alcohols

The strategic incorporation of fluorine into chiral molecules is a powerful tool in modern drug discovery and development. The unique electronic properties of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. When combined with significant steric bulk, as seen in this compound, the potential for high stereochemical control in asymmetric transformations becomes a compelling area of investigation.

This guide will explore the inferred applications of this compound by drawing parallels with well-documented, structurally similar chiral alcohols. We will delve into its potential as a chiral auxiliary, a chiral resolving agent, and a building block for chiral ligands, providing comparative data and detailed experimental protocols from analogous systems to inform your research.

Molecular Profile of this compound:

PropertyValue
Molecular Formula C₆H₁₁F₃O
Molecular Weight 156.15 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 359-60-4[1][2][3]
Structure

Source: PubChem CID 10866578

The key structural features of this molecule are the strongly electron-withdrawing trifluoromethyl group and the bulky tert-butyl group, both vicinal to the chiral hydroxyl group. This combination is expected to create a highly defined steric and electronic environment, making it a promising candidate for inducing high levels of asymmetry.

Molecular_Features Molecule This compound CF3 Trifluoromethyl Group (Electron Withdrawing) Molecule->CF3 Inductive Effect tBu tert-Butyl Group (Steric Bulk) Molecule->tBu Steric Hindrance OH Chiral Hydroxyl Group (Functional Handle) Molecule->OH Reactivity Site

Caption: Key structural features of this compound.

Potential Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[4][5] The steric hindrance provided by the tert-butyl group in this compound is a desirable feature for a chiral auxiliary, as it can effectively shield one face of a reactive intermediate.

Analogous System: Pivalic Acid-Derived Auxiliaries

While direct data is absent for our target molecule, we can draw parallels with chiral auxiliaries derived from pivalic acid (2,2-dimethylpropanoic acid), which also feature a bulky tert-butyl group. These have been successfully employed in various asymmetric transformations.

Hypothetical Workflow for Asymmetric Alkylation:

The following workflow illustrates how this compound could potentially be used as a chiral auxiliary in an asymmetric alkylation reaction, a common application for such molecules.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid (R-COOH) Chiral_Ester Chiral Ester Formation Prochiral_Acid->Chiral_Ester Auxiliary This compound Auxiliary->Chiral_Ester Enolate Enolate Formation (e.g., LDA, -78 °C) Chiral_Ester->Enolate Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Alkylating_Agent Alkylating Agent (R'-X) Alkylating_Agent->Alkylated_Product Cleavage Hydrolysis (e.g., LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Ligand_Synthesis Chiral_Alcohol This compound Chiral_Phosphinite Chiral Phosphinite Ligand Chiral_Alcohol->Chiral_Phosphinite Phosphine_Precursor Dichlorophenylphosphine (PhPCl₂) Phosphine_Precursor->Chiral_Phosphinite Metal_Complex Chiral Metal Catalyst Chiral_Phosphinite->Metal_Complex Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) Metal_Precursor->Metal_Complex

Sources

A critical review of the use of fluorinated auxiliaries in stereoselective synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical, comparative review of fluorinated auxiliaries in stereoselective synthesis. It moves beyond a simple list of reagents to analyze why and how fluorine incorporation alters reaction pathways, purification strategies, and stereochemical outcomes.

Executive Summary

In stereoselective synthesis, the "Fluorine Effect" is often misunderstood solely as a tool for final product modification. However, incorporating fluorine into chiral auxiliaries offers two distinct strategic advantages:

  • The "Heavy" Tag (Fluorous Phase Strategy): Perfluoroalkyl chains (

    
    ) act as orthogonal phase tags, enabling facile purification via Fluorous Solid Phase Extraction (FSPE) without altering the stereochemical outcome of the parent auxiliary.
    
  • The Electronic Tuner (Scaffold Strategy): Directly fluorinating the chiral scaffold (e.g.,

    
    -oxazolidines) fundamentally alters the electronic landscape of the transition state, often enhancing diastereoselectivity (
    
    
    
    ) through dipole alignment or specific Fluorine-Metal interactions.

This guide compares these fluorinated variants against their non-fluorinated "Gold Standard" counterparts (Evans, Ellman, Myers).

Part 1: The "Fluorous-Tagged" Evans Auxiliary

Strategy: Orthogonal Purification with Retained Stereocontrol

The classic Evans oxazolidinone is the benchmark for asymmetric aldol and alkylation reactions. Its fluorinated analog attaches a perfluoroalkyl "ponytail" to the scaffold.

Mechanistic Insight

The perfluoroalkyl group (usually


-) is placed distal to the chiral center (e.g., at the para-position of the benzyl group in phenylalanine-derived auxiliaries). Because the fluorine is electronically insulated from the reaction center, the Zimmerman-Traxler transition state  remains virtually identical to the non-fluorinated parent. The primary benefit is process efficiency , not stereochemical enhancement.
Comparative Performance Data
FeatureStandard Evans (Bn-Oxazolidinone)Fluorous Evans (

)
Critical Assessment
Aldol Yield 85–95%88–96%Comparable. The tag does not hinder reactivity.
Diastereoselectivity (

)
> 99:1 (syn)> 99:1 (syn)Identical. Distal fluorine exerts negligible steric/electronic influence.
Purification Flash Chromatography (Silica)Fluorous SPE (FSPE)Advantage: Fluorous. FSPE allows rapid separation of fluorous products from non-fluorous reagents.
Recovery of Auxiliary ~80–90% (Chromatography required)> 95% (FSPE)Advantage: Fluorous. Near-quantitative recovery simplifies recycling.
Cost Low (Commodity chemical)High (Requires synthesis)Disadvantage: Fluorous. Best for high-value late-stage intermediates.
Experimental Protocol: Fluorous Aldol Reaction

Source: Adapted from Hein et al. (2005) and standard Evans protocols.

Objective: Synthesis of syn-aldol adduct using a fluorous-tagged oxazolidinone.

  • Enolization: To a solution of fluorous oxazolidinone imide (1.0 equiv) in dry

    
     at 
    
    
    
    , add
    
    
    (1.05 equiv) followed by DIPEA (1.1 equiv). Stir for 30 min to form the titanium enolate.
  • Addition: Cool to

    
    . Add the aldehyde (1.1 equiv) dropwise. Stir for 1–2 h.
    
  • Quench: Warm to

    
     and quench with saturated 
    
    
    
    .
  • Workup: Extract with

    
    .
    
  • Purification (The Critical Step):

    • Load crude mixture onto a Fluorous Silica Gel cartridge.

    • Elution 1 (Fluorophobic): Wash with

      
      . This removes non-fluorous impurities (excess aldehyde, salts).
      
    • Elution 2 (Fluorophilic): Wash with

      
       (or THF). This elutes the pure fluorous aldol product.
      
  • Cleavage: Standard LiOH/H2O2 hydrolysis releases the chiral acid and regenerates the fluorous auxiliary for re-use.

Part 2: The "Electronically Tuned" Scaffold (Fox Auxiliaries)

Strategy: Altering the Transition State via Fluorine-Metal Interactions

Unlike the "tagged" strategy, the Fox (Fluorinated Oxazolidine) auxiliaries, developed by Brigaud and others, incorporate a


 group directly into the chiral ring (e.g., at the 2-position). This creates a "stiffened" transition state.[1]
Mechanistic Insight: The "Fluorine-Metal" Lock

In standard oxazolidines, stereocontrol relies heavily on steric bulk. In Fox auxiliaries, the


 group introduces a strong dipole and the potential for secondary electrostatic interactions  with the metal enolate (Li or Na).
  • Effect: The

    
     group repels the enolate oxygen more strongly than a methyl group, orients the dipole to minimize energy, and can engage in weak coordination with Lewis acids, "locking" the conformation more tightly than sterics alone.
    
Comparative Performance: Alkylation of Amide Enolates
FeatureStandard Oxazolidine (Proline-derived)Fox Auxiliary (

)
Critical Assessment
Alkylation Yield 60–80%75–90%Advantage: Fox. The

group stabilizes the intermediate hemiaminal ether.
Diastereoselectivity (

)
80:20 to 90:10> 98:2Advantage: Fox. The "Electronic Lock" prevents enolate isomerization.
Hydrolytic Stability Moderate (Prone to ring opening)HighAdvantage: Fox. The

group prevents unwanted ring opening during acidic workups.
Atom Economy GoodGoodComparable.

Part 3: Fluorinated Sulfinamides (The "Super-Ellman" Auxiliary)

Strategy: Enhanced Electrophilicity for Difficult Substrates

The Ellman auxiliary (


-tert-butanesulfinamide) is ubiquitous for amine synthesis. Its fluorinated cousin, 

-perfluorobutanesulfinamide
, addresses a specific limitation: reactivity with poor nucleophiles.
The Electrophilicity Boost

The electron-withdrawing perfluorobutyl chain (


) makes the sulfinimine carbon significantly more electrophilic than the standard 

-butyl variant.
  • Application: This allows for reactions with weak nucleophiles (e.g., decarboxylative Mannich reactions) that fail or proceed sluggishly with the standard Ellman auxiliary.

  • Bonus: The

    
     group also serves as a fluorous tag for purification.
    

Part 4: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting a fluorinated auxiliary over a standard one.

AuxiliarySelection Start Select Chiral Auxiliary Strategy Q1 Is the separation of the product from the auxiliary difficult? Start->Q1 Q2 Does the reaction require enhanced electrophilicity? Q1->Q2 No FluorousTag Use Fluorous-Tagged Auxiliary (e.g., F-Bn-Evans) Strategy: FSPE Purification Q1->FluorousTag Yes (Chromatography fails) Q3 Is the standard dr < 90:1? Q2->Q3 No FluorousScaffold Use Fluorinated Scaffold (e.g., Fox / F-Sulfinamide) Strategy: Electronic Tuning Q2->FluorousScaffold Yes (e.g., weak nuc) Standard Use Standard Auxiliary (Evans/Ellman) Low Cost, High Availability Q3->Standard No (dr is good) Q3->FluorousScaffold Yes (Need electronic lock)

Caption: Decision matrix for implementing fluorinated auxiliaries based on purification needs (Tagging) vs. stereochemical needs (Electronic Tuning).

Part 5: Mechanistic Visualization (Fox Auxiliary)

This diagram visualizes how the


 group in a Fox auxiliary creates a rigid transition state during alkylation, contrasting with the steric-only control of standard auxiliaries.

FoxMechanism cluster_Standard Standard Oxazolidine TS cluster_Fox Fox Auxiliary (CF3) TS Std_TS Steric Control Only (Bulky R group blocks face) Std_Result Good dr (90:10) Std_TS->Std_Result Fox_TS Electronic + Steric Control (CF3 dipole repels Enolate O) (Rigid 5-membered chelate) Fox_Result Excellent dr (>98:2) Fox_TS->Fox_Result

Caption: Comparison of Transition State drivers. The Fox auxiliary utilizes the CF3 dipole and metal chelation to "stiff" the TS, exceeding simple steric blocking.

References

  • Hein, J. E., et al. (2005).[2][3] Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from

    
    -Amino Acids. Journal of Organic Chemistry. 
    
  • Brigaud, T., et al. (2006). Fluorinated Chiral Auxiliaries: The "Fox" Approach. Current Organic Chemistry.

  • Tessier, A., et al. (2011). Fluorine...Metal Interactions Control in the Stereoselective Amide Enolate Alkylation. Chemistry - A European Journal.

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

  • Lin, X., et al. (2024). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv.

  • Pytkowicz, J., et al. (2010). Fluorous Chiral Auxiliaries for Asymmetric Synthesis. Tetrahedron.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3,3-dimethylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.